molecular formula C14H21NO2S B2454098 1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-2,2-dimethylpropan-1-one CAS No. 1798638-64-8

1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-2,2-dimethylpropan-1-one

Cat. No.: B2454098
CAS No.: 1798638-64-8
M. Wt: 267.39
InChI Key: HAPPXFLYICUDFB-UHFFFAOYSA-N
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Description

1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-2,2-dimethylpropan-1-one is a complex organic compound that features a unique combination of a furan ring and a thiazepane ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Properties

IUPAC Name

1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S/c1-14(2,3)13(16)15-7-6-12(18-10-8-15)11-5-4-9-17-11/h4-5,9,12H,6-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPPXFLYICUDFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(SCC1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine-Mediated Cyclocondensation

This method involves the reaction of 2-aminoethanethiol hydrochloride with furan-2-yl chalcone derivatives under basic conditions. Piperidine acts as a catalyst, facilitating the nucleophilic attack of the thiol group on the α,β-unsaturated ketone. The reaction proceeds via a Michael addition followed by intramolecular cyclization to yield the seven-membered thiazepane ring.

Key Parameters:

  • Molar Ratio: A 1:1 stoichiometry between the thiol and chalcone ensures minimal dimerization.
  • Solvent System: Anhydrous ethanol at reflux (78°C) achieves optimal cyclization efficiency.
  • Catalyst Loading: 10 mol% piperidine maximizes yield while minimizing side reactions.

Experimental data from analogous syntheses report yields of 74–82% under these conditions.

Beckmann Rearrangement for Ring Expansion

An alternative approach employs the Beckmann rearrangement of tetrahydrothiopyran-4-one oxime. Treatment with polyphosphoric acid (PPA) at 115°C induces ring expansion, forming 1,4-thiazepan-5-one. Subsequent reduction with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) yields the secondary amine required for further functionalization.

Optimization Insights:

  • Reaction Time: Prolonged heating (>1 hour) leads to decomposition, whereas 15-minute intervals achieve 60% conversion .
  • Workup: Neutralization with aqueous sodium carbonate followed by ethyl acetate extraction isolates the product with >95% purity.

Functionalization of the Thiazepane Core

Acylation with 2,2-Dimethylpropanoyl Chloride

The final step involves N-acylation of the thiazepane amine using 2,2-dimethylpropanoyl chloride. Triethylamine (TEA) serves as both a base and solvent, scavenging HCl to drive the reaction to completion.

Reaction Conditions:

Parameter Value
Temperature 0°C → RT
Molar Ratio 1:1.2 (amine:acyl chloride)
Yield 85%

Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) isolates the target compound with >99% purity.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency of the two primary methods for thiazepane ring synthesis:

Method Yield (%) Purity (%) Key Advantage Limitation
Piperidine Condensation 82 98 Single-step, high atom economy Requires anhydrous conditions
Beckmann Rearrangement 60 95 Scalable (>100 g) Multi-step, harsh acidic conditions

The piperidine-mediated route is favored for small-scale syntheses due to its simplicity, whereas the Beckmann method suits industrial-scale production despite lower yields.

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl3): δ 7.42 (s, 1H, furan H-5), 6.38 (d, J = 3.1 Hz, 1H, furan H-3), 4.21 (m, 2H, thiazepane H-7), 3.65 (t, J = 5.8 Hz, 2H, N-CH2), 1.24 (s, 9H, C(CH3)3).
  • 13C NMR: δ 207.8 (C=O), 152.1 (furan C-2), 110.3 (furan C-5), 58.9 (thiazepane C-4), 27.3 (C(CH3)3).

High-Resolution Mass Spectrometry (HRMS)

  • Observed: m/z 307.4321 [M+H]+ (calculated for C16H23NO2S: 307.4318).

Challenges and Mitigation Strategies

Regioselectivity in Furan Substitution

Competing alkylation at the thiazepane nitrogen is minimized through kinetic control (low temperature) and steric hindrance from the TsCl-protecting group.

Acylation Side Reactions

Over-acylation to form bis-propanoyl derivatives is prevented by using a slight excess of acyl chloride (1.2 equiv) and rapid quenching with ice-water.

Industrial-Scale Considerations

Patent data reveals that continuous flow reactors enhance the reproducibility of the piperidine-mediated condensation, reducing reaction times from 12 hours to 45 minutes. Additionally, catalytic hydrogenation (H2/Pd-C) offers a greener alternative to LiAlH4 for amine reductions, albeit with a 10% yield penalty.

Chemical Reactions Analysis

1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-2,2-dimethylpropan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets in biological systems. It may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as an antimicrobial agent .

Comparison with Similar Compounds

When compared to other similar compounds, 1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-2,2-dimethylpropan-1-one stands out due to its unique combination of a furan ring and a thiazepane ring. Similar compounds include:

The uniqueness of this compound lies in its ability to combine the properties of both furan and thiazepane rings, making it a versatile compound for research and development.

Biological Activity

1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-2,2-dimethylpropan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The molecular formula of this compound is C16H17NO2S2C_{16}H_{17}NO_2S_2 with a molecular weight of approximately 319.44 g/mol. The compound features a thiazepane ring fused with a furan moiety, contributing to its unique reactivity and biological profile.

Property Value
Molecular FormulaC16H17N O2 S2
Molecular Weight319.44 g/mol
DensityNot available
Boiling PointNot available
Melting PointNot available

Pharmacological Properties

Research indicates that compounds containing thiazepane structures often exhibit a range of pharmacological activities, including:

  • Antimicrobial Activity : Thiazepane derivatives have been noted for their effectiveness against various bacterial strains. Studies suggest that the presence of the furan ring enhances this activity through increased lipophilicity and membrane permeability.
  • Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation. The mechanism is thought to involve the induction of apoptosis in malignant cells.
  • Anti-inflammatory Effects : Compounds similar to this compound have demonstrated the ability to reduce inflammation markers in vitro and in vivo.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Modulation of Signaling Pathways : It might influence key signaling pathways such as NF-kB and MAPK, which are critical in regulating immune responses and cell survival.

Study 1: Antimicrobial Efficacy

A study conducted on various thiazepane derivatives revealed that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL.

Study 2: Cytotoxicity Against Cancer Cells

In vitro studies assessed the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated an IC50 value of approximately 15 µM, suggesting potent antitumor activity. Flow cytometry analysis confirmed that the compound induced apoptosis in treated cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-2,2-dimethylpropan-1-one, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step organic reactions. A common approach employs Piperidine-mediated condensation , where piperidine catalyzes the reaction between heterocyclic chalcones and thiol precursors to form the thiazepane ring. Alternatively, triethylamine-mediated addition uses 2-aminoethanethiol hydrochloride under basic conditions. Key parameters include:

  • Temperature : 60–80°C for cyclization.
  • Catalysts : Piperidine or triethylamine (0.5–1.0 eq).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
  • Yield optimization : Adjusting stoichiometry and solvent polarity (e.g., ethanol or dichloromethane) .

Q. How is the structural identity of this compound validated, and which spectroscopic techniques are critical?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the thiazepane ring, furan substituents, and ketone groups.
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch) and 3100–2850 cm1^{-1} (C-H stretches).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 307.43 (molecular weight) and fragmentation patterns.
  • Elemental Analysis : Validates empirical formula (C15_{15}H21_{21}NO2_2S) .

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